ZGDH3 Phase II-III Trial: Donafenib Demonstrates Statistically Significant Overall Survival Superiority Over Sorafenib
In the ZGDH3 trial (NCT02645981), a multicenter, randomized, open-label, parallel-controlled phase II-III study, donafenib demonstrated statistically significant superiority over sorafenib for the primary endpoint of overall survival (OS) in patients with unresectable or metastatic HCC who had not received prior systemic therapy [1]. Patients were randomized 1:1 to receive donafenib 200 mg twice daily (n=334) or sorafenib 400 mg twice daily (n=334) [2]. Donafenib achieved both non-inferiority (upper limit of 95% CI for HR <1.08) and superiority (upper limit <1.00) over sorafenib [3].
| Evidence Dimension | Median overall survival (mOS) |
|---|---|
| Target Compound Data | 12.1 months |
| Comparator Or Baseline | Sorafenib: 10.3 months |
| Quantified Difference | 1.8-month extension; HR 0.831 (95% CI: 0.699–0.988); P=0.0245 |
| Conditions | Phase II-III randomized controlled trial; 668 patients with unresectable or metastatic HCC, first-line setting; donafenib 200 mg BID vs. sorafenib 400 mg BID |
Why This Matters
This is the first and only head-to-head phase II-III trial demonstrating that any monotherapy is statistically superior to sorafenib for OS in advanced HCC, providing a unique evidence-based justification for selecting donafenib over sorafenib in first-line treatment.
- [1] Qin S, Bi F, Gu S, et al. Donafenib Versus Sorafenib in First-Line Treatment of Unresectable or Metastatic Hepatocellular Carcinoma: A Randomized, Open-Label, Parallel-Controlled Phase II-III Trial. J Clin Oncol. 2021;39(27):3002-3011. doi:10.1200/JCO.21.00163. PMID: 34185551. View Source
- [2] National Library of Medicine. ZGDH3 Trial Commentary: Donafenib as a first-line monotherapy for advanced hepatocellular carcinoma. Hepatobiliary Surg Nutr. 2021;10(5):737-740. doi:10.21037/hbsn-21-304. View Source
- [3] National Library of Medicine. ZGDH3 Trial Commentary. Hepatobiliary Surg Nutr. 2021;10(5):737-740. Table: Phase III trials of first-line therapies for advanced hepatocellular carcinoma. View Source
